molecular formula C15H10O8 B1666146 Lateropyrone CAS No. 93752-78-4

Lateropyrone

Cat. No.: B1666146
CAS No.: 93752-78-4
M. Wt: 318.23 g/mol
InChI Key: JSQAILNRMPHAGO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lateropyrone, also known as Avenacein Y, is a fungal metabolite produced by Fusarium species . The primary targets of this compound are plant pathogenic fungi . It has been used to test for antibiotic activity against these fungi .

Mode of Action

It has been observed that the application of avenacein y causes a slight decrease in mycelium growth in certain species of fungi . This suggests that this compound may interfere with the growth and development of these fungi, thereby exhibiting its antibiotic activity.

Biochemical Pathways

It is known that this compound is a product of the metabolic processes of fusarium species

Pharmacokinetics

It is known that this compound is a solid compound with poor water solubility . This could potentially affect its bioavailability and distribution within an organism.

Result of Action

The primary result of this compound’s action is the inhibition of growth in certain species of plant pathogenic fungi . This suggests that this compound could potentially be used as a natural fungicide.

Action Environment

The production of this compound by Fusarium species can be influenced by environmental factors. For instance, Fusarium species have been found to produce varying amounts of Avenacein Y when originating from different plants such as cereals, potato, and carrot . This suggests that the environment in which the Fusarium species grow can influence the production and action of this compound.

Biochemical Analysis

Biochemical Properties

It is known to be soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility . The specific enzymes, proteins, and other biomolecules that Lateropyrone interacts with are yet to be identified.

Cellular Effects

This compound has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lateropyrone is primarily isolated from Fusarium avenaceum. The isolation process involves culturing the fungus under specific conditions and extracting the compound using organic solvents . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is mainly obtained through natural extraction.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Fusarium avenaceum. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using techniques such as liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

Lateropyrone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Lateropyrone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Avenacein Y: Another metabolite from Fusarium species with similar antibacterial and antifungal properties.

    Pseurotin A: A fungal metabolite with comparable biological activities.

Uniqueness

Lateropyrone is unique due to its specific structure and the presence of multiple hydroxyl and carbonyl groups, which contribute to its potent biological activities. Its ability to inhibit a wide range of bacterial and fungal species makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQAILNRMPHAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239563
Record name Avenacein Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93752-78-4
Record name Avenacein Y
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenacein Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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